molecular formula C17H14ClN3O3 B1230519 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone

2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone

Cat. No. B1230519
M. Wt: 343.8 g/mol
InChI Key: VIURMXCKGJBPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone is a pyridopyrimidine.

Scientific Research Applications

1. Anticancer Research

  • Cytotoxicity and Tubulin Polymerization Inhibition : Quinazolinones, including compounds related to 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, have shown cytotoxic activity against leukemia cell lines and inhibited tubulin polymerization. For instance, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone demonstrated significant inhibition of tubulin assembly and induced G2/M arrest in Burkitt cells, suggesting its potential as an anticancer agent (Raffa et al., 2004).

2. Anticonvulsant Activity

  • Novel Quinazolinone Derivatives : Research into N-(4-substitutedphenyl)-4-(1-methyl/1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds, which are structurally similar to the chemical , showed promising anticonvulsant activity. This suggests potential applications for related quinazolinone compounds in the treatment of seizure disorders (Noureldin et al., 2017).

3. Antimicrobial and Antifungal Applications

  • Biologically Active Derivatives : Quinazolinone derivatives, including those related to 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, have been synthesized with potential antimicrobial and antifungal activities. These compounds could be valuable in developing new treatments for infections (Ammar et al., 2011).

4. Corrosion Inhibition

  • Inhibitor for Mild Steel Corrosion : Quinazolinone derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. These compounds, including 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, form protective layers on metal surfaces, suggesting applications in industrial corrosion prevention (Errahmany et al., 2020).

5. Analgesic and Anti-inflammatory Applications

  • Pyrazole and Triazole Derivatives : Research on compounds structurally related to 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, such as quinazolinone-pyrazole and triazole conjugates, showed promising results in analgesic and anti-inflammatory activities. This indicates potential therapeutic applications in pain management and inflammation treatment (Saad et al., 2011).

properties

Product Name

2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-8-(morpholine-4-carbonyl)pyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C17H14ClN3O3/c18-12-2-3-14-13(9-12)17(23)21-10-11(1-4-15(21)19-14)16(22)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2

InChI Key

VIURMXCKGJBPOY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN3C(=NC4=C(C3=O)C=C(C=C4)Cl)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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